molecular formula C5H9NO4 B13732300 H-D-Ser(ac)-oh

H-D-Ser(ac)-oh

Katalognummer: B13732300
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: VZXPDPZARILFQX-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-D-Ser(ac)-oh, also known as D-Serine methyl ester hydrochloride, is a derivative of the amino acid serine. It is commonly used in biochemical research and has applications in various scientific fields due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ser(ac)-oh typically involves the esterification of D-serine. One common method is the reaction of D-serine with methanol in the presence of hydrochloric acid, resulting in the formation of D-Serine methyl ester hydrochloride . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Ser(ac)-oh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted serine derivatives .

Wissenschaftliche Forschungsanwendungen

H-D-Ser(ac)-oh has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of H-D-Ser(ac)-oh involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, influencing various metabolic pathways. Its effects are mediated through binding to active sites of enzymes or receptors, altering their activity and leading to downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific esterification, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and biochemical research, where precise modifications of serine are required .

Eigenschaften

Molekularformel

C5H9NO4

Molekulargewicht

147.13 g/mol

IUPAC-Name

(2R)-3-acetyloxy-2-aminopropanoic acid

InChI

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m1/s1

InChI-Schlüssel

VZXPDPZARILFQX-SCSAIBSYSA-N

Isomerische SMILES

CC(=O)OC[C@H](C(=O)O)N

Kanonische SMILES

CC(=O)OCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.